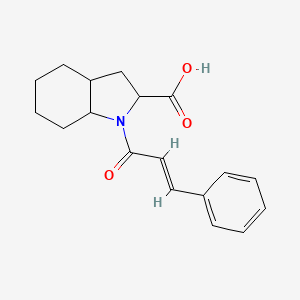

1-(3-phenylprop-2-enoyl)-octahydro-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-[(E)-3-phenylprop-2-enoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c20-17(11-10-13-6-2-1-3-7-13)19-15-9-5-4-8-14(15)12-16(19)18(21)22/h1-3,6-7,10-11,14-16H,4-5,8-9,12H2,(H,21,22)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWLRXSTNSAXQT-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)C=CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2C(C1)CC(N2C(=O)/C=C/C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-phenylprop-2-enoyl)-octahydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with a suitable ketone under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenylprop-2-enoyl)-octahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The compound can be reduced to form the corresponding alcohols or amines.

Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

Oxidation: Esters, amides, and carboxylic acids.

Reduction: Alcohols, amines, and aldehydes.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it was found to inhibit growth effectively, suggesting potential use as an antimicrobial agent in clinical settings .

Anticancer Properties

Recent research indicates that derivatives of 1H-1,2,4-triazole compounds exhibit anticancer activity by inducing apoptosis in cancer cells. The specific triazole structure of this compound may enhance its interaction with cellular targets involved in cancer progression, making it a candidate for further investigation in cancer therapy .

Neuroprotective Effects

There is emerging evidence that triazole derivatives can exert neuroprotective effects. The compound's ability to modulate neuroinflammatory pathways may position it as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Fungicidal Activity

The compound has been evaluated for its fungicidal properties against various plant pathogens. Its application could potentially reduce the reliance on traditional fungicides, offering a more environmentally friendly alternative for crop protection .

Plant Growth Promotion

Research suggests that certain triazole compounds can enhance plant growth and resilience under stress conditions. This characteristic can be particularly beneficial in agriculture, where environmental stressors impact crop yield .

Material Science Applications

Synthesis of Novel Materials

The unique chemical structure of 3-(5-Amino-6-methylpyridin-2-yl)sulfanyl-4-propan-2-yl-1H-1,2,4-triazol-5-one allows for the synthesis of novel polymeric materials with tailored properties. These materials could be utilized in coatings, adhesives, and other industrial applications due to their enhanced thermal and mechanical stability .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 1-(3-phenylprop-2-enoyl)-octahydro-1H-indole-2-carboxylic acid exerts its effects depends on its specific application. For instance, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Research Findings and Implications

- Anticancer Potential: The enoyl group in benzimidazole derivatives (e.g., compound 235) correlates with PI3K pathway inhibition. The target compound’s indole core may offer superior stability in vivo .

- Synthetic Feasibility : Patent literature highlights methods for functionalizing octahydroindole cores, supporting scalable synthesis of the target compound .

Biological Activity

1-(3-phenylprop-2-enoyl)-octahydro-1H-indole-2-carboxylic acid is a complex organic compound with significant potential in biological applications. This compound features an indole core, which is known for its diverse biological activities, and a phenylprop-2-enoyl side chain that enhances its reactivity and interaction with biological targets. Research has indicated that this compound may exhibit various biological effects, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 299.4 g/mol. The compound's structure includes:

- Indole Ring : A bicyclic structure known for its role in many biological systems.

- Phenylprop-2-enoyl Group : This side chain contributes to the compound's reactivity and potential interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies suggest that it may inhibit certain enzymes involved in critical metabolic pathways, leading to therapeutic effects. For instance, similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activities. In vitro studies demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has shown promise in anticancer research. For example, derivatives of indole carboxylic acids have been reported to induce apoptosis in cancer cells through mechanisms such as caspase activation. A notable study highlighted a derivative with an EC50 value of 0.1 µM in T47D breast cancer cells, indicating strong apoptotic activity .

Case Studies and Research Findings

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions starting from indole derivatives and cinnamyl alcohol through methods such as the Wittig reaction and hydrogenation. Its applications span various fields:

- Chemistry : Serves as a building block for more complex organic molecules.

- Biology : Used as a probe for studying enzyme-substrate interactions.

- Medicine : Potential therapeutic agent for various diseases, particularly in oncology and infectious diseases.

Q & A

Basic: What are the key challenges in synthesizing 1-(3-phenylprop-2-enoyl)-octahydro-1H-indole-2-carboxylic acid, and what methodologies address its stereochemical complexity?

The synthesis of this compound is complicated by its three chiral centers, leading to four pairs of enantiomers. A validated reverse-phase HPLC method with a refractive index detector is critical for isomer separation and quantification . Coupling reactions, such as those involving N-carboxyanhydrides and octahydroindole intermediates, require precise control of solvents (e.g., toluene) and organic bases (e.g., triethylamine) to minimize racemization . Protecting group strategies (e.g., tert-butoxycarbonyl, benzyl esters) are often employed to preserve stereochemical integrity during multi-step syntheses .

Basic: How can reverse-phase HPLC be optimized for separating isomers of octahydro-1H-indole-2-carboxylic acid derivatives?

A stability-indicating HPLC method using a C18 column and isocratic elution (e.g., water:acetonitrile, 70:30 v/v) with a refractive index detector is effective. The method achieves baseline separation of isomers by optimizing flow rates (0.8–1.2 mL/min) and column temperatures (25–30°C). Validation parameters (linearity, LOD/LOQ, precision) must adhere to ICH guidelines, with sensitivity enhanced by avoiding chromophoric groups .

Advanced: What strategies resolve racemic trans-octahydro-1H-indole-2-carboxylic acid during ACE inhibitor synthesis?

Racemic resolution is achieved via enzymatic or chemical diastereomeric salt formation. For example, reacting the racemic acid with chiral auxiliaries like (S)-1-phenylethylamine in polar aprotic solvents (e.g., acetonitrile) yields separable diastereomers. Alternatively, kinetic resolution using sub-stoichiometric catalysts (e.g., organocatalysts) selectively acylates one enantiomer, as seen in Trandolapril synthesis .

Advanced: How do reaction conditions influence enantiomeric purity in multi-step syntheses?

Enantiomeric purity depends on temperature control (5–40°C), solvent polarity, and coupling agents. For instance, using 1-hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) in toluene minimizes epimerization during amide bond formation . Post-reaction quenching with aqueous acid (pH 2–3) and crystallization from ethanol/water mixtures further purifies the product .

Analytical: What stability-indicating methods quantify related substances in octahydroindole derivatives?

Validated HPLC-UV or LC-MS methods with mass-compatible buffers (e.g., ammonium formate) are used. For non-chromophoric derivatives, charged aerosol detection (CAD) or evaporative light scattering detectors (ELSD) improve sensitivity. Impurity profiling for ACE inhibitors like Perindopril requires monitoring process-related impurities (e.g., N-alkylated byproducts) at ≤0.1% levels .

Synthetic: How do solvent and base choices affect coupling reactions with octahydroindole intermediates?

Non-polar solvents (toluene, dichloromethane) reduce side reactions by stabilizing intermediates. Organic bases (triethylamine, DMAP) enhance nucleophilicity in acylation steps, while avoiding protic solvents prevents hydrolysis of activated esters. For example, Trandolapril synthesis uses triethylamine in toluene to facilitate N-carboxyanhydride coupling .

Structural: How do chiral centers impact conformational analysis and pharmacological activity?

The compound’s three chiral centers (2S, 3aS, 7aS) create a rigid bicyclic structure that enhances binding to angiotensin-converting enzyme (ACE). X-ray crystallography and NMR studies reveal that the (S)-configuration at the 2-position is critical for ACE inhibition, while the phenylpropenoyl group modulates lipophilicity and bioavailability .

Methodological: What parameters are critical for scaling up synthesis while maintaining regioselectivity?

Key parameters include:

- Catalyst loading : Sub-stoichiometric HOBT (0.1–0.2 eq) reduces cost and byproducts.

- Temperature gradients : Stepwise heating (25°C → 40°C) during coupling improves yield.

- Workup protocols : Liquid-liquid extraction (ethyl acetate/water) and silica gel chromatography ensure purity >99%.

- In-line analytics : PAT tools (FTIR, Raman) monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.